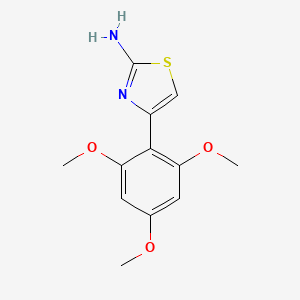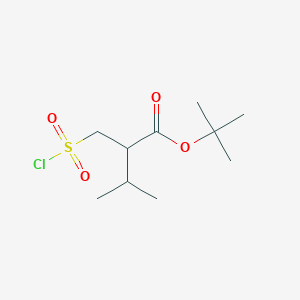![molecular formula C18H28ClNO2 B8311988 4-[3-(dibutylamino)propoxy]benzoyl Chloride](/img/structure/B8311988.png)
4-[3-(dibutylamino)propoxy]benzoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(dibutylamino)propoxy]benzoyl Chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a 3-dibutylaminopropoxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(dibutylamino)propoxy]benzoyl Chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 3-dibutylaminopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
4-[3-(dibutylamino)propoxy]benzoyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form benzophenone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide can be used to hydrolyze the benzoyl chloride group.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride or ferric chloride are used to facilitate the acylation reaction.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Benzoic Acid Derivatives: Formed from hydrolysis.
Benzophenone Derivatives: Formed from Friedel-Crafts acylation.
科学的研究の応用
4-[3-(dibutylamino)propoxy]benzoyl Chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the synthesis of drug molecules, particularly those that require a benzoyl chloride moiety for their biological activity.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Research: The compound can be used to modify biomolecules such as proteins and peptides for studying their structure and function.
作用機序
The mechanism of action of 4-[3-(dibutylamino)propoxy]benzoyl Chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: A simpler compound with a benzoyl chloride group attached directly to a benzene ring.
4-Hydroxybenzoyl Chloride: Similar structure but with a hydroxyl group instead of the 3-dibutylaminopropoxyl group.
3,4-Dimethoxybenzoyl Chloride: Contains methoxy groups on the benzene ring instead of the 3-dibutylaminopropoxyl group.
Uniqueness
4-[3-(dibutylamino)propoxy]benzoyl Chloride is unique due to the presence of the 3-dibutylaminopropoxyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where a bulky, electron-donating substituent is required. Additionally, the compound’s ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C18H28ClNO2 |
|---|---|
分子量 |
325.9 g/mol |
IUPAC名 |
4-[3-(dibutylamino)propoxy]benzoyl chloride |
InChI |
InChI=1S/C18H28ClNO2/c1-3-5-12-20(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(19)21/h8-11H,3-7,12-15H2,1-2H3 |
InChIキー |
VFUIMOGHUGFEBP-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester](/img/structure/B8311954.png)
![Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate](/img/structure/B8311960.png)
![7a-Phenyldihydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,6(5H)-dione](/img/structure/B8311968.png)








